Boc-Dap-OH
Description
Evolution of Non-Canonical Amino Acid Utilization in Peptide Science
The field of peptide science has evolved significantly beyond the exclusive use of the 20 canonical amino acids. Non-canonical amino acids (ncAAs), which are not directly encoded by the genetic code, are increasingly explored for the construction of peptides with enhanced or novel properties wikipedia.orgfishersci.canih.govcenmed.com. The incorporation of ncAAs into peptide sequences can address limitations of natural peptides, such as poor gastrointestinal stability and low bioavailability, which often restrict their routes of administration wikipedia.org. This expanded toolbox allows medicinal chemists to design peptides with improved drug-like characteristics wikipedia.org. The growing use of ncAAs is a key theme in recent peptide and protein science research uni.lu.
Significance of Orthogonal Protection Strategies in Synthetic Organic Chemistry
Orthogonal protection is a fundamental strategy in multi-step organic synthesis, crucial for the efficient construction of complex molecules containing multiple reactive functional groups. This approach involves using two or more protecting groups that can be selectively removed under different, non-interfering reaction conditions. In peptide synthesis, where amino, carboxyl, and various side-chain functionalities must be manipulated in a controlled sequence, orthogonal protection is vital to prevent unwanted side reactions and ensure the desired peptide sequence and structure are formed. The tert-butoxycarbonyl (Boc) group is a common protecting group in this context, typically removed under acidic conditions.
Overview of Boc-Dap-OH as a Protected Diaminopropionic Acid Derivative
This compound is a protected form of the non-canonical amino acid 2,3-diaminopropionic acid (Dap). Its structure features a tert-butoxycarbonyl (Boc) group selectively protecting the α-amino group, leaving the β-amino group available for further functionalization. This selective protection is key to its utility in synthesis, allowing for differential reactivity of the two amino groups. The compound has a molecular formula of C₈H₁₆N₂O₄ and a molecular weight of 204.22 g/mol .
Role in Facilitating Complex Molecular Architecture Synthesis
This compound serves as a versatile building block in the synthesis of complex molecular architectures, particularly in peptide synthesis. It is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure, with a protected α-amine and a free β-amine, allows for the introduction of branching points or the creation of cyclic structures within peptides. It is a precursor for synthesizing various peptide analogs, including cyclic peptides with potential antibiotic and hemolytic activities. The compound facilitates the construction of disulfide bond mimetics and macrocyclic peptides, often via triazole bridges formed through click chemistry on modified Dap residues.
Contribution to the Development of Bioactive Molecules and Peptide-Based Therapeutics
The incorporation of this compound into synthetic routes contributes significantly to the development of bioactive molecules and peptide-based therapeutics. Peptides containing Dap residues can exhibit enhanced stability and resistance to enzymatic degradation, a valuable characteristic in drug development where peptide therapeutics are often subject to rapid metabolism. This compound is utilized in the production of peptide-based pharmaceuticals and other bioactive molecules. It plays a role in bioconjugation, enabling the attachment of therapeutic agents to biomolecules, which is relevant in areas like drug delivery systems and the creation of Antibody-Drug Conjugates (ADCs). Research findings highlight the use of Dap-containing peptides in studies on cell viability and proliferation in cancer cell lines, showing reductions in cell growth. Hydrogels incorporating Dap derivatives have also shown potential in supporting cell growth for tissue engineering applications.
Research Aims and Scope for this compound Investigations
Research involving this compound focuses on leveraging its unique structure and reactivity for various synthetic and biological applications. Key areas of investigation include optimizing synthetic routes for incorporating this compound into peptides and other complex molecules, exploring its use in developing novel peptide-based therapeutics with improved stability and targeted delivery capabilities, and utilizing its functional handle (the free β-amine) for bioconjugation and the creation of molecular probes. The scope of research extends to the synthesis of macrocyclic structures, the development of peptide analogs with specific biological activities, and the application of Dap-containing molecules in areas such as tissue engineering and targeted drug delivery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373154 | |
| Record name | Boc-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73259-81-1 | |
| Record name | Boc-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Boc Dap Oh
Synthetic Pathways for Boc-Dap-OH and its Stereoisomers
The synthesis of this compound, a valuable building block in peptide chemistry, can be achieved through various methodologies, each with its own set of advantages and considerations. These methods range from classical solution-phase approaches to adaptations for solid-phase synthesis, often involving strategic use of protecting groups to enable selective functionalization.
Classical Solution-Phase Synthesis Approaches
Solution-phase synthesis offers a high degree of flexibility and scalability for the preparation of this compound and its derivatives. Key strategies involve the selective protection of the amino groups of diaminopropionic acid (Dap).
The selective protection of the α-amino group of diaminopropionic acid is a critical step in preparing this compound for peptide synthesis. A common strategy for achieving mono-Boc protection of diamines involves a facile route that can be adapted for diaminopropionic acid. This method relies on the sequential addition of one equivalent of an acid, such as hydrochloric acid (HCl), followed by one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc)₂O. researchgate.net
The initial protonation of one amino group renders it less nucleophilic, thereby directing the subsequent acylation by (Boc)₂O to the unprotected amino group. In the case of diaminopropionic acid, the α-amino group is generally more reactive, facilitating the desired Nα-protection. Following the protection step, a neutralization step is performed to yield the Nα-Boc-protected diaminopropionic acid. This approach is advantageous as it can be performed on a large scale and often avoids the need for tedious chromatographic purification. researchgate.net
A general procedure for this transformation is outlined below:
| Step | Reagent/Condition | Purpose |
| 1 | 1 eq. HCl in MeOH | Selective protonation of one amino group |
| 2 | 1 eq. (Boc)₂O in MeOH | Acylation of the free amino group |
| 3 | Neutralization (e.g., with NaOH) | Isolation of the mono-Boc-protected product |
This table provides a generalized overview of the reaction sequence for the mono-Boc protection of a diamine, which can be applied to diaminopropionic acid.
For more complex synthetic targets, it is often necessary to employ an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other. This allows for the selective functionalization of the α- and β-amino groups of diaminopropionic acid.
An efficient synthesis of an orthogonally protected Dap derivative, N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid, has been reported. This method starts from the commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-amino group. The resulting product has the α-amino group protected by a Boc group and the β-amino group protected by a carboxybenzyl (Cbz) group. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis, thus providing orthogonality.
Commercially available building blocks such as Fmoc-Dap(Boc)-OH and Boc-Dap(Fmoc)-OH are prime examples of strategic orthogonal protection. In Fmoc-Dap(Boc)-OH, the α-amino group is protected by the base-labile Fmoc group, while the β-amino group is protected by the acid-labile Boc group. This arrangement is particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS), as the Fmoc group can be selectively removed to allow for peptide chain elongation, while the Boc group on the side chain remains intact. Conversely, Boc-Dap(Fmoc)-OH is suitable for Boc-based SPPS. These orthogonally protected derivatives are crucial for the synthesis of peptides with modified side chains, cyclic peptides, and branched peptides.
| Compound | α-Amino Protecting Group | β-Amino Protecting Group | Primary Application |
| Fmoc-Dap(Boc)-OH | Fmoc (base-labile) | Boc (acid-labile) | Fmoc-SPPS |
| Boc-Dap(Fmoc)-OH | Boc (acid-labile) | Fmoc (base-labile) | Boc-SPPS |
| N(α)-Boc-N(β)-Cbz-Dap-OH | Boc (acid-labile) | Cbz (hydrogenolysis) | Solution-phase synthesis, fragment condensation |
This interactive table showcases examples of orthogonally protected diaminopropionic acid derivatives and their primary applications in peptide synthesis.
Solid-Phase Synthesis Adaptations and Considerations
For instance, if this compound is used as a building block in Boc-based SPPS, the β-amino group must be protected with a group that is stable to the acidic conditions used for the removal of the temporary Nα-Boc group (typically trifluoroacetic acid, TFA). An Fmoc group is a common choice for this purpose, leading to the use of Boc-Dap(Fmoc)-OH. This allows for the selective deprotection of the Fmoc group on the solid phase to enable side-chain modification, such as branching or cyclization.
Conversely, in Fmoc-based SPPS, Fmoc-Dap(Boc)-OH is the preferred building block. The Nα-Fmoc group is removed with a base (e.g., piperidine) at each cycle of peptide elongation, while the side-chain Boc group remains stable. This allows for the incorporation of the Dap residue into the peptide chain with the β-amino group protected.
A significant challenge in SPPS, particularly with hydrophobic or structurally complex peptides, is aggregation of the growing peptide chain on the solid support. mblintl.comnih.gov The incorporation of modified amino acids like Dap derivatives can sometimes exacerbate this issue. Careful selection of solvents, coupling reagents, and reaction conditions is crucial to mitigate aggregation and ensure high-quality synthesis. mblintl.com
Comparative Analysis of Boc- and Fmoc-Protection Strategies in Dap Synthesis
The choice between Boc and Fmoc protection strategies for the synthesis of peptides containing Dap is dictated by the specific synthetic goals and the desired final product. Both strategies have distinct advantages and disadvantages. americanpeptidesociety.org
The Boc strategy, one of the earliest methods developed for SPPS, utilizes an acid-labile Boc group for Nα-protection. americanpeptidesociety.org This approach can be advantageous for the synthesis of certain "difficult sequences" that are prone to aggregation, as the protonation of the N-terminus after Boc removal can help to disrupt intermolecular hydrogen bonding. nih.gov However, the repeated use of strong acid for deprotection can be harsh and may lead to degradation of sensitive peptides. americanpeptidesociety.org
The Fmoc strategy, on the other hand, employs a base-labile Fmoc group for Nα-protection. americanpeptidesociety.org This method is generally considered milder, as the deprotection conditions (typically piperidine (B6355638) in DMF) are less aggressive than the strong acids used in the Boc strategy. americanpeptidesociety.org This makes the Fmoc approach more compatible with a wider range of acid-sensitive functionalities and linkers. slideshare.net The orthogonality of the Fmoc/tBu (tert-butyl for side-chain protection) strategy is a key advantage, allowing for selective deprotection and modification of the peptide on the solid support. iris-biotech.de
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid (e.g., TFA) americanpeptidesociety.org | Base (e.g., piperidine) americanpeptidesociety.org |
| Compatibility | Good for some "difficult sequences" nih.gov | Compatible with acid-sensitive moieties slideshare.net |
| Orthogonality | Quasi-orthogonal with benzyl-based side-chain protection peptide.com | Truly orthogonal with tBu-based side-chain protection iris-biotech.de |
| Harshness | Harsher deprotection conditions americanpeptidesociety.org | Milder deprotection conditions americanpeptidesociety.org |
This interactive table provides a comparative overview of the Boc and Fmoc protection strategies in the context of peptide synthesis.
The differing lability of the Boc and Fmoc protecting groups stems from their distinct chemical structures and the mechanisms by which they are cleaved.
The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then scavenged to prevent side reactions. peptide.com This process generates a protonated amine, which must be neutralized before the next coupling step. peptide.com
In contrast, the Fmoc group is removed under basic conditions, usually with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism proceeds via an E1cB (elimination, unimolecular, conjugate base) pathway. The relatively acidic proton on the fluorenyl ring system is abstracted by the base, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the free amine. luxembourg-bio.com The dibenzofulvene is a reactive electrophile and is trapped by the piperidine to prevent it from reacting with the deprotected amine. The mildness of this deprotection allows for the use of acid-labile protecting groups on the side chains, providing a truly orthogonal protection scheme. iris-biotech.de
Side Reaction Profiling in Different Protection Regimes
The presence of two distinct amino functionalities in this compound necessitates a careful selection of protecting group strategies to avoid undesirable side reactions during peptide synthesis. While the α-amino group is protected by the acid-labile Boc group, the reactivity of the nucleophilic β-amino group can lead to several side products depending on the reaction conditions and the nature of other protecting groups employed in the synthetic scheme.
One potential side reaction, particularly during the activation of the carboxylic acid for coupling, is intramolecular cyclization . This can lead to the formation of a six-membered ring lactam, especially if the β-amino group is unprotected or protected by a group that can be cleaved under the coupling conditions. The propensity for lactam formation is influenced by the coupling reagents and the reaction temperature.
In the context of solid-phase peptide synthesis (SPPS), common side reactions associated with amino acid derivatives can also be relevant for this compound. For instance, aspartimide formation , a known side reaction for aspartic acid residues, could theoretically occur under certain conditions if the β-amino group were acylated with a suitable protecting group, creating a structure analogous to an aspartic acid derivative. This side reaction is particularly prevalent in sequences containing Asp-Gly or Asp-Ser and can occur under both acidic and basic conditions. peptide.com
Furthermore, during the final cleavage and deprotection step in Boc-based SPPS, which often employs strong acids like hydrogen fluoride (B91410) (HF), side reactions involving the tert-butyl cation generated from the cleavage of the Boc group can occur. peptide.com Nucleophilic residues within a peptide can be alkylated by this cation. While the primary amino group of Dap is the intended site of reaction after deprotection, other nucleophilic sites could potentially react. The use of scavengers is crucial to mitigate such side reactions. peptide.com
The table below summarizes potential side reactions in different protection regimes involving Dap derivatives.
| Protection Regime | Potential Side Reaction | Influencing Factors | Mitigation Strategies |
| Unprotected β-amino group | Intramolecular lactam formation | Activation method for coupling, temperature | Use of orthogonal protecting group for the β-amino group |
| β-amino group acylated | Analogue to Aspartimide formation | Sequence (e.g., Dap-Gly), acidic or basic conditions | Addition of HOBt to deprotection solutions, use of specific resins (e.g., 2-chlorotrityl chloride) peptide.com |
| Boc/Bzl strategy | Alkylation by tert-butyl cation | Strong acid cleavage (e.g., HF) | Use of scavengers (e.g., thioanisole, cresol) peptide.com |
Chemical Reactivity and Derivatization of this compound
The chemical versatility of this compound stems from the differential reactivity of its functional groups: the Boc-protected α-amino group, the free β-amino group, and the carboxylic acid. This allows for selective modifications and the synthesis of a wide array of derivatives.
Nucleophilic Reactivity of the Free β-Amino Group
The primary β-amino group of this compound is a potent nucleophile and can participate in a variety of nucleophilic addition and substitution reactions. Its reactivity is central to the use of this compound as a scaffold for creating branched peptides or for the introduction of various functionalities onto a peptide backbone.
The nucleophilicity of the β-amino group allows it to react with electrophiles such as aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines. This reactivity is fundamental in bioconjugation and the synthesis of peptidomimetics. The lone pair of electrons on the nitrogen atom of the β-amino group initiates the attack on the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate, which then eliminates water to form the imine.
Substitution Reactions and Formation of Acylated Derivatives
The free β-amino group of this compound readily undergoes nucleophilic substitution reactions, most notably acylation, to form a stable amide bond. This reaction is extensively utilized to introduce a second peptide chain, a lipid moiety for lipopeptide synthesis, or other reporter groups. mdpi.com
The acylation is typically carried out using activated carboxylic acids (e.g., acid chlorides, anhydrides, or esters) or through standard peptide coupling reagents that activate the carboxyl group of an incoming acyl donor. The reaction proceeds via the nucleophilic attack of the β-amino group on the activated carbonyl carbon. The choice of coupling reagent and reaction conditions can be optimized to ensure efficient and selective acylation at the β-position without affecting the Boc-protected α-amino group.
An example of such a derivatization is the synthesis of lipophilic N-acyl derivatives of diaminopimelic acid (DAP), a structurally related amino acid, which has been shown to be potent agonists of nucleotide-binding oligomerization domain-containing protein 1 (NOD1). mdpi.com This highlights the utility of acylating the side-chain amino group of di-amino acids like Dap.
The following table provides examples of acylating agents used for the derivatization of the β-amino group.
| Acylating Agent | Type of Derivative Formed |
| Fatty acid chloride | Lipopeptide |
| N-protected amino acid | Branched peptide |
| Biotin-NHS ester | Biotinylated peptide |
| Fluorescein isothiocyanate (FITC) | Fluorescently labeled peptide |
Deprotection Strategies of the Boc Group to Yield Free Amine Derivatives
Removal of the tert-butoxycarbonyl (Boc) protecting group from the α-amino group of this compound is a critical step in peptide synthesis to allow for chain elongation. The Boc group is designed to be labile under acidic conditions.
The most common method for the deprotection of the Boc group is treatment with trifluoroacetic acid (TFA). The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine as a trifluoroacetate (B77799) salt. peptide.com
The deprotection reaction is generally rapid and efficient. However, the resulting trifluoroacetate salt of the amine needs to be neutralized to the free amine before the subsequent coupling reaction can proceed. This is typically achieved by treatment with a tertiary amine base such as diisopropylethylamine (DIEA). peptide.com
Reaction Scheme for TFA-Mediated Boc Deprotection:
The tert-butyl cation generated during the deprotection can potentially lead to side reactions, as mentioned previously. Therefore, the addition of scavengers to the TFA deprotection solution is a common practice, especially when dealing with sensitive amino acid residues. peptide.com
Formation of this compound Derivatives with Orthogonal Protecting Groups
For the synthesis of complex peptides, such as branched or cyclic peptides, where selective deprotection of different functional groups is required, the use of orthogonal protecting groups is essential. In the context of this compound, this involves protecting the β-amino group with a group that is stable to the acidic conditions used to remove the α-Boc group, and which can be removed under different, non-acidic conditions.
A widely used orthogonal protecting group for the β-amino group of Dap is the 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting derivative, Boc-Dap(Fmoc)-OH , is a valuable building block in peptide synthesis. The Fmoc group is stable to the acidic conditions required for Boc deprotection but can be selectively cleaved under basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). peptide.comiris-biotech.de
Another common orthogonal protecting group is the benzyloxycarbonyl (Z or Cbz) group. The Boc-Dap(Z)-OH derivative allows for the selective removal of the Z group by catalytic hydrogenation, while the Boc group remains intact.
The allyloxycarbonyl (Alloc) group is another useful orthogonal protecting group. Boc-Dap(Alloc)-OH can be deprotected at the β-amino position under neutral conditions using a palladium catalyst.
The following table summarizes common orthogonal protecting group combinations with this compound.
| α-Amino Protecting Group | β-Amino Protecting Group | Deprotection Condition for β-Amino Group |
| Boc | Fmoc | Base (e.g., piperidine) |
| Boc | Z (Cbz) | Catalytic Hydrogenation |
| Boc | Alloc | Pd(0) catalyst |
| Fmoc | Boc | Acid (e.g., TFA) medchemexpress.com |
The availability of these orthogonally protected this compound derivatives provides synthetic chemists with the flexibility to design and synthesize complex peptide architectures with a high degree of control over the modification of specific sites within the molecule.
Boc-Dap(Alloc)-OH: Synthesis and Selective Deprotection
Nα-Boc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid, or Boc-Dap(Alloc)-OH, is a critical intermediate in peptide chemistry. The synthesis involves the selective protection of the β-amino group of this compound with an allyloxycarbonyl (Alloc) group. The Alloc group is valued for its unique deprotection conditions, which are orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.
The primary advantage of the Alloc protecting group is its stability under the acidic and basic conditions typically used in peptide synthesis. chempep.com This allows for the selective removal of Boc or Fmoc groups while the Alloc-protected β-amino group remains intact. The deprotection of the Alloc group is achieved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. chempep.comnih.gov This catalytic process, often a hydrostannolysis or reaction with another nucleophilic scavenger, efficiently liberates the β-amino group for further modification, such as side-chain attachment or cyclization. nih.gov This orthogonality is essential for the synthesis of complex peptides with branched or cyclic architectures.
Table 1: Properties and Deprotection of Boc-Dap(Alloc)-OH
| Compound Name | CAS Number | Molecular Formula | Key Feature | Deprotection Method |
|---|---|---|---|---|
| Boc-Dap(Alloc)-OH | 161561-83-7 | C₁₂H₂₀N₂O₆ | Orthogonal Alloc protecting group | Palladium(0) catalyzed cleavage |
Fmoc-Dap(Boc)-OH: Synthesis and Orthogonal Protection for SPPS
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, or Fmoc-Dap(Boc)-OH, is a cornerstone building block for Solid-Phase Peptide Synthesis (SPPS). nih.gov In this derivative, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement is a classic example of an orthogonal protection strategy. stackexchange.com
During SPPS, the Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to allow for the coupling of the next amino acid in the peptide sequence. stackexchange.com The Boc group on the side chain, however, remains stable under these conditions. It is only removed during the final cleavage step from the solid support, which employs a strong acid like trifluoroacetic acid (TFA). stackexchange.com This differential stability allows for the precise and sequential elongation of the peptide chain without unintended reactions at the side chain. Fmoc-Dap(Boc)-OH has been utilized in the synthesis of cyclic peptides and as a protected lysine (B10760008) analog in structure-activity relationship (SAR) studies. nih.gov
Table 2: Orthogonal Protection Scheme of Fmoc-Dap(Boc)-OH in SPPS
| Protecting Group | Position | Cleavage Condition | Stability |
|---|---|---|---|
| Fmoc | α-amino | Base (e.g., Piperidine) | Stable to acid |
| Boc | β-amino (side chain) | Strong Acid (e.g., TFA) | Stable to base |
Boc-Dap(Z)-OH: Synthesis and Applications
Nα-Boc-Nβ-benzyloxycarbonyl-L-2,3-diaminopropionic acid, also known as Boc-Dap(Z)-OH, incorporates the benzyloxycarbonyl (Z or Cbz) group for protection of the β-amino function. The Z group is another widely used protecting group in peptide synthesis. It is stable to the acidic conditions used to remove the Boc group, providing another layer of orthogonality.
The removal of the Z group is most commonly accomplished by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), a mild method that does not affect most other protecting groups. chempep.com This makes Boc-Dap(Z)-OH a valuable reagent in solution-phase synthesis and in specific SPPS strategies where the final product must be handled gently. It is often supplied as a dicyclohexylammonium (B1228976) (DCHA) salt to improve its stability and handling characteristics. Its primary application is as a building block in the synthesis of peptides where the unique deprotection condition of the Z group is advantageous.
Boc-Dap(Dnp)-Osu: Synthesis and Reactivity with Nucleophiles
Boc-Dap(Dnp)-Osu is a specialized derivative designed for bioconjugation and the introduction of specific functionalities into peptides. Its synthesis involves three key stages: protection of the α-amino group of diaminopropionic acid with a Boc group, introduction of a 2,4-dinitrophenyl (Dnp) group onto the β-amino group, and finally, activation of the carboxylic acid as an N-hydroxysuccinimide (Osu) ester.
The Osu group is a highly reactive ester that facilitates efficient coupling with nucleophiles, most notably the primary amino groups of lysine side chains and the N-termini of proteins. smolecule.com This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond. While primary amines are the most common target, other nucleophiles such as thiols (from cysteine) and the hydroxyl groups of serine, threonine, and tyrosine can also react with NHS esters, depending on the reaction conditions like pH. smolecule.com The Dnp group serves as a well-known hapten for immunological studies or as a spectroscopic probe. The combination of protecting groups and the reactive Osu ester in Boc-Dap(Dnp)-Osu makes it a versatile tool for creating peptide-protein conjugates and other complex biomolecules. rsc.org
Advanced Synthetic Applications and Industrial-Scale Production Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates advanced manufacturing technologies. Continuous flow chemistry, coupled with automation and efficient purification methods, offers significant advantages over traditional batch processing.
Automation in Continuous Flow Reactors for Enhanced Reproducibility
Continuous flow synthesis involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This technology offers superior heat and mass transfer compared to batch reactors, leading to better reproducibility, higher yields, and improved safety, especially for highly exothermic reactions.
Automation is a key component of modern flow chemistry platforms. Automated systems can perform multi-step syntheses, including the preparation of complex peptide sequences, by integrating various reactor modules, pumps, and in-line analytical tools. For the synthesis of this compound derivatives, an automated flow reactor can precisely control the introduction of protecting groups and coupling reagents, minimizing side reactions and ensuring consistent product quality. Such systems can run continuously for extended periods, making them ideal for scalable and efficient production.
Catalyst Recycling and In-Line Purification Techniques
A major challenge in scaling up chemical synthesis is the efficient removal of byproducts, excess reagents, and catalysts. Continuous flow systems are particularly amenable to the integration of in-line purification techniques, which purify the product stream as it is being generated, eliminating the need for separate batch workup steps.
Common in-line purification methods include:
Liquid-Liquid Extraction: Using membrane-based separators to continuously remove impurities. rsc.org
Chromatography: Integrating automated flash chromatography systems to separate the desired product from the reaction stream in real-time. rsc.org
Scavenger Resins: Packing columns with resins that selectively bind to and remove unreacted reagents or byproducts.
For syntheses involving catalysts, such as the palladium-catalyzed deprotection of the Alloc group, flow chemistry enables efficient catalyst management. Homogeneous catalysts can be recovered using techniques like organic solvent nanofiltration, while heterogeneous catalysts can be packed into fixed-bed reactors for easy separation and reuse over multiple cycles. These integrated purification and recycling strategies reduce waste, lower costs, and contribute to a more sustainable and efficient industrial-scale production process.
Process Analytical Technology (PAT) Integration for Quality Control
The integration of Process Analytical Technology (PAT) into the synthesis of this compound is a strategic implementation of the U.S. Food and Drug Administration's (FDA) initiative to embed quality within the manufacturing process, rather than relying on end-product testing. thermofisher.com This approach involves the design, analysis, and control of manufacturing through timely measurements of critical quality and performance attributes of raw materials, in-process materials, and the final product. nih.gov For this compound synthesis, PAT facilitates a deeper understanding of the chemical transformations and enables real-time monitoring and control, ensuring consistent quality and process efficiency. news-medical.net
The core of PAT revolves around identifying Critical Process Parameters (CPPs) that influence the Critical Quality Attributes (CQAs) of this compound. thermofisher.comdtu.dk CPPs in the context of this compound synthesis may include reaction temperature, pH, reagent concentration, and reaction time. The corresponding CQAs for this compound would encompass purity, yield, optical isomerism, and the integrity of the Boc-protecting group. By monitoring CPPs in real-time, it is possible to maintain them within a predefined design space to ensure the desired CQAs are met.
A variety of in-situ analytical methods can be deployed for real-time monitoring of this compound synthesis. mt.com Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of the reaction. For instance, FTIR can be used to track the consumption of reactants and the formation of the carbamate (B1207046) bond of the Boc group. Raman spectroscopy, being less sensitive to water, is particularly useful for monitoring reactions in aqueous media.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), can be integrated online or at-line to provide detailed information on the reaction mixture's composition. nih.gov This allows for the quantification of this compound, any remaining starting materials, and the detection of impurities or by-products in real-time. nih.gov
The data generated from these analytical tools are typically analyzed using chemometric methods, which are statistical and mathematical tools used to extract meaningful information from multivariate data. nih.gov This allows for the development of predictive models that can anticipate the final product quality based on real-time process data, enabling proactive control of the synthesis process. The overarching goal of integrating PAT in the synthesis of this compound is to move from a reactive to a proactive approach to quality control, ultimately leading to a more robust and efficient manufacturing process. news-medical.net
The following table outlines potential PAT tools and their application in monitoring key parameters during the synthesis of this compound:
| Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) Impacted | Potential PAT Tool | Measurement Principle | Typical Implementation |
| Reagent Concentration | Purity, Yield | In-situ FTIR/Raman Spectroscopy | Vibrational spectroscopy to monitor functional group changes | In-line probe |
| Reaction Temperature | Purity, By-product formation | Temperature Probes | Real-time temperature measurement | In-line sensor |
| pH | Reaction kinetics, Product stability | pH Electrode | Potentiometric measurement | In-line probe |
| Reaction Completion | Yield, Purity | On-line HPLC/UHPLC | Chromatographic separation and quantification | At-line automated sampling |
| Boc-group Integrity | Product Purity | In-situ NMR Spectroscopy | Nuclear magnetic resonance to monitor chemical environment | On-line flow cell |
Role of Boc Dap Oh in Peptide Synthesis and Bioconjugation
Building Block in Peptide Synthesis
Boc-Dap-OH is widely used as a building block in the synthesis of peptides a2bchem.com. Its protected nature prevents unwanted side reactions during peptide chain elongation .
Incorporation into Linear Peptide Sequences
As a protected amino acid derivative, this compound can be incorporated into linear peptide sequences using standard peptide coupling techniques . The Boc group on the α-amino position is typically removed under acidic conditions, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence . The free β-amino group can be left unprotected or orthogonally protected for later modification .
Synthesis of Cyclic Peptides and Macrocyclic Structures
This compound is particularly valuable in the synthesis of cyclic peptides and macrocyclic structures due to the presence of the reactive β-amino group . This side chain can be utilized to form a variety of linkages, facilitating cyclization or the creation of branched structures .
Construction of Disulfide Bond Mimetics via Triazole Bridges
One significant application of this compound is in the construction of disulfide bond mimetics through the formation of 1,2,3-triazole bridges rsc.org. This approach offers stable alternatives to native disulfide bonds, which can be susceptible to reduction in biological environments rsc.org. This compound can serve as a precursor for 1,2,3-triazole-bridged diaminodiacids, enabling metal-free synthesis of stable peptide analogs . A common strategy involves converting this compound into a 3-azido-N-Boc-L-alanine derivative, which can then participate in click chemistry reactions with alkynes to form triazole rings rsc.orgresearchgate.net. This diaminodiacid strategy allows for the incorporation of the triazole bridge directly into the peptide backbone during solid-phase synthesis rsc.org.
Research findings have demonstrated the utility of this approach. For instance, this compound was used as a starting material to synthesize diaminodiacids containing 1,5- and 1,4-disubstituted 1,2,3-triazole bridges as disulfide replacements in thanatin (B1575696) derivatives rsc.org. These derivatives were then evaluated for their antibacterial activities rsc.org. Another study utilized Boc-D-Dap-OH to prepare an Alloc-protected amino acid, which was subsequently incorporated into a macrocyclic lactam inhibitor nih.gov.
Preparation of Cyclic Peptide Analogs with Specific Biological Activities
The incorporation of this compound allows for the preparation of cyclic peptide analogs with diverse biological activities . The ability to functionalize the β-amino group provides a handle for introducing various modifications that can influence the peptide's structure and interaction with biological targets . Studies have highlighted the significance of Dap-containing peptides, including investigations into bioactive peptides derived from Dap and their effects on cell viability and proliferation in cancer cell lines . This compound has been employed in the synthesis of cyclic peptide analogs exhibiting antibiotic and hemolytic activities . For example, it has been used in the solid-phase synthesis of gramicidin (B1672133) S cyclic analogs cenmed.comscientificlabs.co.uksigmaaldrich.com.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is widely applied in Solid-Phase Peptide Synthesis (SPPS) a2bchem.commyskinrecipes.com. This technique allows for the step-wise assembly of peptides on a solid support researchgate.net.
Compatibility with SPPS Techniques
This compound is compatible with Boc-based SPPS protocols sigmaaldrich.comsigmaaldrich.com. The Boc group protecting the α-amino group is stable under the conditions used for coupling subsequent amino acids and is selectively removed using acid, typically TFA, at the appropriate step in the synthesis . This orthogonal protection strategy, where the α-amino is Boc-protected and the β-amino may be protected with a different group (e.g., Fmoc, Alloc, Z), is essential for the controlled assembly of complex peptide structures on the solid phase peptide.com. The stability and compatibility of this compound with SPPS techniques make it a preferred choice in both academic and industrial settings myskinrecipes.com.
Iterative Workflows Requiring Orthogonal Protection
In peptide synthesis, particularly using solid-phase peptide synthesis (SPPS), the presence of multiple reactive functional groups in amino acids necessitates the use of protecting groups. This compound is a valuable building block because its alpha-amino group is protected by the Boc group, which is acid-labile. The side-chain beta-amino group can either be left unprotected or orthogonally protected with a different group that can be selectively removed without affecting the Boc or the peptide backbone. rsc.orgru.nlsemanticscholar.orgrsc.org This orthogonal protection strategy allows for selective modification or coupling at the beta-amino group during iterative peptide synthesis workflows. For instance, this compound has been used as a starting material to synthesize diaminodiacids with orthogonal allyl/allyloxycarbonyl (Alloc) protection on the side chain, which are compatible with Fmoc/tBu SPPS and can be removed on-resin. rsc.orgsemanticscholar.org Another approach involves converting this compound to 3-azido-N-Boc-L-alanine, followed by Boc deprotection and further protection with Alloc and allyl groups for use in SPPS. rsc.orgsemanticscholar.org Novel diaminodiacid building blocks orthogonally protected with pDobz/pDobb groups, derived from this compound, have also been developed for metal-free deprotection in Fmoc SPPS. rsc.org
Bioconjugation Strategies Utilizing this compound
The presence of a reactive primary amine in the side chain of the Dap residue, accessible when the alpha-amino group is protected (as in this compound) or after deprotection, makes it a useful handle for bioconjugation. This allows for the covalent attachment of various molecules to peptides or other biomolecules.
Formation of Stable Conjugates with Biomolecules for Drug Delivery Systems
This compound derivatives can be utilized in the formation of stable conjugates with biomolecules, which is a key strategy in developing drug delivery systems. By incorporating a Dap residue into a peptide or linker, a specific site is introduced for coupling therapeutic agents. nih.gov This site-specific conjugation can lead to more homogeneous products compared to random conjugation methods, potentially improving the efficacy and reducing the toxicity of the resulting conjugates.
Attachment of Therapeutic Agents to Antibodies or Targeting Moieties
A significant application of Dap in bioconjugation is the attachment of therapeutic agents to antibodies or other targeting moieties for targeted drug delivery, particularly in the context of Antibody-Drug Conjugates (ADCs). google.comresearchgate.netgoogle.comgoogle.com The side-chain amine of a incorporated Dap residue provides a functional handle for linking cytotoxic payloads or other therapeutic agents to antibodies. researchgate.net This targeted approach aims to deliver the drug specifically to diseased cells, minimizing exposure to healthy tissues.
Design and Synthesis of Antibody-Drug Conjugates (ADCs)
This compound and its derivatives play a role in the design and synthesis of ADCs. google.comgoogle.comcam.ac.ukmdpi.com The Dap residue can be incorporated into the linker system that connects the antibody to the cytotoxic drug. This incorporation provides a specific attachment point and can influence the properties of the linker and the resulting ADC. researchgate.net
Cleavable ADC Linkers Derivatized from this compound
Dap-containing linkers are explored in the design of cleavable linkers for ADCs. google.combiomart.cngoogleapis.com Cleavable linkers are designed to release the cytotoxic drug once the ADC reaches the target site, often triggered by specific enzymatic activity or the intracellular environment (e.g., low pH or reducing conditions). google.com While the search results specifically mention "Boc-Dap-NE" as a cleavable ADC linker biomart.cn, indicating derivatives of this compound are used in this context, the precise mechanisms of cleavage for Dap-derived linkers would depend on the specific linker design.
Modulation of Peptide Properties through Dap Incorporation
Enhanced Enzymatic Stability and Resistance to Proteolytic Degradation
Incorporating diaminopropionic acid (Dap) residues, often introduced using protected forms like this compound, can significantly enhance the resistance of peptides to proteolytic enzymes. This enhanced enzymatic stability is critical for developing long-lasting therapeutic agents, as peptides are often subject to rapid metabolism in vivo. unifesp.br Proteolytic degradation can lead to structural distortion and loss of activity in peptide-based drugs. rsc.orgrsc.org By introducing non-canonical amino acids like Dap, researchers can create peptide sequences that are less susceptible to cleavage by common proteases.
Research findings highlight the importance of this property. For instance, studies investigating peptide-based therapeutics note that low in vivo stability and rapid enzymatic degradation limit the use of nucleic acids for therapeutic purposes, underscoring the need for delivery systems or modifications that enhance stability. unifesp.br While a specific study on this compound itself showed complete degradation of a peptidomimetic containing a triazole surrogate (derived from a Dap precursor) after 32 hours of α-chymotrypsin exposure, the triazole modification itself improved reduction stability compared to the native peptide rsc.org. This suggests that while complete resistance may not always be achieved, modifications incorporating Dap or its derivatives can contribute to improved stability under certain conditions.
Biological and Medicinal Chemistry Research Applications of Boc Dap Oh Derivatives
Design and Synthesis of Bioactive Peptides
The incorporation of Dap, often introduced via protected forms like Boc-Dap-OH, into peptide sequences can impart enhanced stability and resistance to enzymatic degradation, a crucial aspect in the development of peptide-based therapeutics . This has led to investigations into Dap-containing peptides for various biological activities.
Investigation of Dap-Containing Peptides on Cell Viability and Proliferation in Cancer Cell Lines
Studies have explored the effects of bioactive peptides derived from Dap on the viability and proliferation of cancer cell lines. Results from such investigations have indicated that these peptides can significantly reduce cancer cell growth . For instance, research on similar amino acid derivatives has suggested potential antitumor activity, with peptides incorporating Dap being studied for their ability to inhibit cancer cell proliferation .
Induction of Apoptosis through Mitochondrial Pathways by Dap-Derived Peptides
A key mechanism identified for the observed reduction in cancer cell growth by Dap-containing peptides is the induction of apoptosis . This apoptotic effect is reported to occur through mitochondrial pathways . Apoptosis is a crucial programmed cell death process vital for maintaining tissue homeostasis and eliminating unwanted cells, and its dysregulation is linked to cancer nih.gov. Promoting apoptosis is thus a significant strategy in tumor treatment mdpi.com. While the specific details of how Dap-derived peptides interact with mitochondrial pathways require further elucidation, the involvement of mitochondria-mediated caspase activation is a known aspect of apoptosis induced by various antitumor agents mdpi.commdpi.com.
Development of Peptidic V1a Receptor Agonists
This compound has been utilized in the solid-phase synthesis of peptidic V1a receptor agonists chemicalbook.comscientificlabs.co.uk. The V1a receptor is a subtype of the vasopressin receptor wikipedia.orgtocris.com. Vasopressin receptors are G-protein coupled receptors involved in various physiological processes uio.no. The development of selective agonists for these receptors is important for studying their roles and potential therapeutic applications acs.org. While specific details on the peptidic V1a agonists synthesized using this compound from the search results are limited, the compound is listed as a reactant for this purpose chemicalbook.comscientificlabs.co.uk. Studies on vasopressin receptor agonists have explored modifications at various positions within peptide sequences to achieve selectivity and desired activity acs.org.
Synthesis of HCV Protease Inhibitor Modified Analogs
This compound is also employed as a reactant in the synthesis of modified analogs of HCV protease inhibitors chemicalbook.comscientificlabs.co.uk. The hepatitis C virus (HCV) NS3/4A protease is a critical enzyme for viral replication, making it a prime target for antiviral drugs ajchem-a.comnih.gov. Inhibitors of this protease are important components of HCV treatment nih.gov. The use of this compound suggests its incorporation into the structure of potential inhibitor molecules, likely to modify their properties, such as stability or interaction with the target enzyme. Examples of HCV protease inhibitors include Ciluprevir and Boceprevir wikipedia.orgwikipedia.org.
Enzyme Mechanism and Inhibition Studies
The unique structure of Dap, with its two amino groups, makes its protected derivatives like this compound valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Use in Studying Enzyme Mechanisms
Dap and its analogs are useful for enzyme mechanism and inhibition studies mostwiedzy.pl. For instance, unsaturated α-aminopimelic acids, which are Dap analogues, have been studied as inhibitors of meso-diaminopimelic acid (DAP) D-dehydrogenase mostwiedzy.pl. Kinetic studies on these compounds have provided insights into their inhibitory mechanisms mostwiedzy.pl. The ability to synthesize modified Dap derivatives using building blocks like this compound allows for the creation of probes and inhibitors that can help elucidate the catalytic mechanisms of enzymes that interact with Dap or related structures. Dap itself is a component of bacterial cell walls and is involved in lysine (B10760008) biosynthesis, highlighting its relevance in bacterial enzyme systems guidetopharmacology.orgwikipedia.org.
Synthesis of Glucosamine-6-Phosphate Synthase Inhibitors
This compound has been utilized as a key starting material in the synthesis of inhibitors targeting glucosamine-6-phosphate synthase (GlmS), an essential enzyme in bacterial and fungal cell wall biosynthesis, making it a promising target for antimicrobial agents researchgate.netjpionline.orgnih.gov. Analogues of N3-fumaramoyl-L-2,3-diaminopropionic acid, synthesized using N2-tert.-butoxycarbonyl-L-2,3-diaminopropionic acid (this compound), have been evaluated for their inhibitory activity against GlmS researchgate.net.
Research has shown that azido (B1232118) derivatives of Dap can inhibit GlmS in Escherichia coli, disrupting cell wall synthesis . N3-(4-methoxyfumaroyl)-L-2,3-diaminopropionate (FMDP), a derivative of L-2,3-diaminopropionic acid, has been found to inactivate E. coli glucosamine-6-phosphate synthase in a time- and concentration-dependent manner sigmaaldrich.comacs.org. Studies on the mechanism of action of anticandidal dipeptides containing FMDP residues have demonstrated that these compounds target GlmS in Candida albicans researchgate.net. For instance, L-norvalyl-FMDP is transported into fungal cells and subsequently hydrolyzed by intracellular peptidases to release FMDP, which then inhibits the enzyme researchgate.net.
Detailed research findings on the inhibition of GlmS by FMDP and a derivative are illustrated by their IC50 values:
| Compound | IC50 (µM) for GlcN-6-P Synthase Activity (Cell Extract) | IC50 (µM) for GlcN-6-P Synthase Activity (PPi Extract) |
| FMDP | 4.0 researchgate.net | 4.0 researchgate.net |
| Nva-FMDP | 9.2 researchgate.net | 165.0 researchgate.net |
This data highlights the potency of FMDP itself against the enzyme. While Dap derivatives have shown activity against bacterial GlmS and fungal GFA1, achieving specificity solely for bacterial enzymes can be challenging researchgate.netnih.gov.
Investigation of Myosin Kinase Inhibitors
This compound has been noted for its use in the synthesis of myosin kinase inhibitors sigmaaldrich.comscientificlabs.co.uk. Myosin light chain kinases (MLCKs) are involved in regulating smooth muscle contraction and other cellular processes. While the specific derivatives synthesized from this compound and their detailed inhibitory mechanisms are not extensively detailed in the provided search results, the compound serves as a reactant in the generation of molecules explored for this inhibitory activity sigmaaldrich.comscientificlabs.co.ukchemsrc.com. Research into peptide inhibitors of smooth-muscle myosin light-chain kinase has been conducted, and N(Alpha)-Boc-L-2,3-Diaminopropionic Acid is mentioned in this context, suggesting its role in synthesizing such peptides chemsrc.com.
Protein Folding and Interaction Research
This compound derivatives are valuable tools in studying protein and peptide behavior, including folding, interactions, and assembly.
Application in Studying Protein Folding
The incorporation of non-proteinogenic amino acids like Dap, often introduced using protected forms such as this compound, can influence the structural properties and assembly of peptides. Dap-branched peptides, for example, can be designed to create specific coordination sites for metal ions, which can impact the peptide's conformation and potentially its folding or assembly into higher-order structures rsc.org. The use of this compound as a reactant for "Protein assembly directed by synthetic molecular recognition motifs" further underscores its utility in constructing molecules intended to interact and assemble in a controlled manner, which is relevant to understanding and manipulating protein and peptide structures chemicalbook.comscientificlabs.co.ukcenmed.combiocompare.com.
Research into Peptide Interactions
This compound derivatives have been employed in investigating peptide-protein interactions. A photoaffinity derivative incorporating diazopyruvoyl-DAP (DAP-Q) was used to study the binding of a peptide derived from the alpha 2 adrenergic receptor to G proteins nih.gov. This research demonstrated specific cross-linking of the DAP-Q peptide to both the alpha and beta subunits of the G protein, providing insights into the structural basis of receptor-G protein interactions nih.gov.
Furthermore, studies examining the interaction of synthetic peptidoglycan fragments containing diaminopimelic acid (DAP) with human peptidoglycan recognition proteins (PGRP-Ialpha and PGRP-S) highlight the use of Dap derivatives in understanding molecular recognition at the peptide-protein level nih.gov. These studies have measured the binding affinities (dissociation constants, KD) of various Dap-containing fragments to these proteins, revealing that PGRP-S can exhibit significantly higher affinities for DAP-containing fragments compared to similar lysine-containing derivatives nih.gov.
| Compound | Protein | Dissociation Constant (KD) |
| Muramylpentapeptide-DAP | PGRP-S | 104 nM nih.gov |
| Muramyltetrapeptide-DAP | PGRP-S | 92.4 nM nih.gov |
| Muramyltripeptide-DAP | PGRP-S | 326 nM nih.gov |
| Muramyl pentapeptide | PGRP-Ialpha | 62 µM nih.gov |
This data illustrates how modifications incorporating Dap can influence the binding affinity and specificity of peptides for their protein targets.
Directed Peptide Assembly at Lipid-Water Interfaces
This compound is listed as a reactant for directed peptide assembly at the lipid-water interface chemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukcenmed.combiocompare.com. This area of research focuses on designing peptides or peptide derivatives that can self-assemble at the interface between a lipid phase (like a cell membrane) and an aqueous phase. Modifying membrane-active peptides with synthetic recognition modules can promote their assembly at the lipid-water interface, leading to enhanced membrane binding and activity nih.gov.
Low molecular weight amino acid-derived gelators, such as Fmoc-Phe-DAP derivatives, have been developed that assemble into supramolecular hydrogel networks at lipid-water interfaces in the presence of salts nih.govresearchgate.net. The terminal amino group of the Dap residue in these derivatives is cationic at neutral pH, contributing to their solubility and influencing their assembly behavior researchgate.net. The identity of anions in the solution has been shown to significantly impact the self-assembly, nanoscale morphology, and viscoelastic properties of these Fmoc-Phe-DAP hydrogelators, demonstrating a complex interplay between the molecule's structure and its environment in directing assembly at the interface nih.gov.
Novel Material Development for Biomedical Applications
The versatility of this compound and its derivatives extends to the development of novel materials with potential biomedical applications, including drug delivery and tissue engineering . Diaminopropionic acid derivatives are utilized in creating advanced biomaterials .
Self-assembling peptides and low molecular weight amino acid derivatives, including those containing Dap, are being explored for the creation of supramolecular hydrogels that can serve as scaffolds for tissue engineering and as systems for drug delivery nih.govresearchgate.netresearchgate.netresearchgate.net. For instance, a hydrogelator based on Fmoc-Dap(Fm) (where Fm is fluorenylmethoxycarbonyl) has been synthesized and shown to form hydrogels that support cell viability and proliferation, indicating its promise as a tissue engineering scaffold researchgate.net. This Fm-Dap(Fm) hydrogel has also demonstrated the ability to encapsulate and release a model drug, vitamin B12, over time researchgate.net.
Beyond hydrogels, Dap derivatives have been incorporated into functional coatings for biomedical implants. For example, a coating containing polydopamine (PDA), IR820, and DAP on titanium implants showed antibacterial activity against Staphylococcus aureus and promoted the osseointegration of the implant in a rat model researchgate.net. This highlights the potential of Dap derivatives in developing multi-functional biomaterials that address challenges like implant-associated infections and enhance tissue regeneration.
Hydrogels Incorporating Dap Derivatives for Tissue Engineering
Hydrogels, as three-dimensional networks capable of absorbing large quantities of water, are promising biomaterials for tissue engineering applications due to their ability to mimic the extracellular matrix (ECM) researchgate.netsigmaaldrich.combiochempeg.com. Dap derivatives have been incorporated into hydrogel systems to tune their properties and enhance their suitability for these applications. For instance, cationic Fmoc-Phe derivatives functionalized with diaminopropane (B31400) (Fmoc-Phe-DAP) have been shown to self-assemble and form hydrogels upon increasing the ionic strength of the solution rsc.orgresearchgate.net. The identity of the counter-anions can influence the assembly morphology and viscoelastic properties of these hydrogels rsc.org.
Research has demonstrated the successful synthesis of pH-sensitive hydrogels by grafting 1,3-diaminopropane (B46017) (DAP) onto sodium alginate. These hydrogels exhibited lower swelling at low pH (4.4) and significantly enhanced swelling at higher pH (7.4), a property useful for controlled release applications researchgate.netnih.gov. The ability of hydrogels to retain water is crucial for mimicking human tissue and is considered essential in many biomedical drug delivery systems researchgate.netnih.gov.
Support of Cell Growth and Differentiation in Hydrogel Matrices
Hydrogels provide a favorable microenvironment for cell growth and differentiation, making them valuable scaffolds in tissue engineering mdpi.combiorxiv.org. The composition and properties of hydrogels can be tuned to support desired cellular functions, including adhesion, proliferation, and differentiation sigmaaldrich.com.
Studies have shown that hydrogels can stimulate cellular endocytic pathways and proliferation biorxiv.org. For example, DNA-based hydrogels have been developed as scaffolds for culturing cells, mimicking the native in vivo environment and promoting dynamic changes in cell morphology, protein expression, membrane traffic, and proliferation biorxiv.org. Biopolymer-based hydrogels, such as those derived from polysaccharides and proteins, generally exhibit high cytocompatibility and can degrade into safe components like sugars and amino acids sigmaaldrich.com. The type and composition of hydrogels, such as those based on alginate and hyaluronic acid, can influence the viability and differentiation of stem cells researchgate.net.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how modifications to a molecule's structure affect its biological activity. This compound and its derivatives play a role in these investigations, particularly as analogs of natural amino acids like lysine.
Use as a Protected Lysine Analog in SAR Investigations
This compound, specifically Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropanoic acid (Fmoc-Dap(Boc)-OH), has been utilized as a protected lysine analog in SAR studies peptide.com. Lysine is an essential amino acid with a side chain amino group that can be involved in various interactions and modifications in peptides and proteins wikipedia.orgfishersci.camassbank.jpfishersci.fiepa.gov. Diaminopropionic acid (Dap) is an amino acid that can be considered an epsilon-carboxy derivative of lysine guidetopharmacology.org.
The use of protected Dap derivatives, such as Fmoc-Dap(Boc)-OH, allows for selective functionalization at the beta-amino group, mimicking modifications that might occur at the epsilon-amino group of lysine in natural peptides or proteins. This is valuable in the synthesis of peptide libraries and analogs to probe the impact of side-chain modifications on activity, stability, and binding interactions chemimpex.comchemimpex.comchemimpex.com. SAR studies involving Dap derivatives have been conducted in the context of developing antibacterial agents targeting enzymes in the lysine biosynthesis pathway researchgate.net. These studies aim to understand how structural variations in Dap analogs affect their inhibitory activity researchgate.net. This compound itself is used as a building block in peptide synthesis for creating peptides with enhanced stability and resistance to enzymatic degradation .
Analytical Methodologies for Characterization and Purity Assessment in Boc Dap Oh Research
Spectroscopic Techniques
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for confirming the chemical structure and molecular identity of Boc-Dap-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. For this compound, NMR provides detailed information about the different proton and carbon environments within the molecule valpo.edu.
Characteristic signals in the ¹H NMR spectrum are indicative of specific functional groups within this compound. The protons of the tert-butyl group within the Boc protecting group typically appear as a singlet around δ 1.4 ppm . The proton from the carboxylic acid group (-COOH) is often observed as a broad singlet in the range of δ 10–12 ppm, though a reference mentions a signal at δ 12.1 ppm . Other signals corresponding to the alpha-CH and beta-CH₂ protons of the diaminopropionic acid core are also present and their splitting patterns and chemical shifts provide further confirmation of the structure .
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass Spectrometry is used to determine the molecular weight of this compound and to identify fragments, providing complementary information to NMR for structural confirmation valpo.eduiucr.org.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like amino acids and peptides. ESI-MS in positive mode is frequently employed for this compound, yielding a protonated molecular ion peak, typically observed as [M+H]⁺ iucr.org. The expected m/z value for the protonated molecule ([M+H]⁺) of this compound (Molecular Weight 204.22 g/mol ) is approximately 205.1 . High-Resolution Mass Spectrometry (HRMS) can provide more accurate mass measurements, confirming the elemental composition rsc.org.
Chromatographic Separations
Chromatographic techniques are essential for assessing the purity of this compound and separating it from impurities or by-products formed during synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound, allowing for the determination of its purity level avantorsciences.comvwr.comnih.govgoogle.com. Reverse-phase HPLC, often utilizing a C18 column, is a common method rsc.org. The mobile phase typically consists of a gradient system, such as mixtures of water and acetonitrile, often containing a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation nih.govrsc.org. Detection is commonly performed using a UV detector, often at a wavelength of 214 nm, which is characteristic for peptide bonds and amino acids rsc.org. The purity of this compound is determined by the area percentage of the main peak in the chromatogram avantorsciences.comvwr.com. HPLC can also be used to monitor reaction progress and identify the presence of impurities valpo.edugoogle.com.
Table 1: Summary of Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Observations/Parameters |
| ¹H NMR | Structural Elucidation | Boc - tert-butyl protons (singlet, ~δ 1.4 ppm), Carboxylic acid proton (broad singlet, δ 10-12 ppm or 12.1 ppm), α-CH, β-CH₂ protons |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak (e.g., [M+H]⁺) iucr.orgrsc.org |
| ESI-MS | Molecular Weight Confirmation | Protonated molecular ion peak ([M+H]⁺) iucr.org |
| HPLC | Purity Assessment, Analysis | Retention time, Peak area percentage (for purity), Separation of impurities avantorsciences.comvwr.comnih.govgoogle.com |
Table 2: Reported HPLC Conditions for this compound and Related Compounds
| Column Type | Mobile Phase | Detection | Notes | Source |
| C18 | Gradient of 0.1% TFA in water/acetonitrile | UV (214 nm) | Retention time ~8.2 min reported for this compound | |
| C18 | Gradient of 0.1% TFA in water/acetonitrile | UV (214 nm) | Retention time 12.3 minutes reported for Boc-L-Dap(N₃)-OH·CHA | |
| C18 | Gradient of 0.05% formic acid in water/acetonitrile | UV (210 nm), ELSD | Used for analytical RP-HPLC rsc.org | rsc.org |
| C18 | Gradient of 0.1% formic acid in water/acetitrile | ESI-Q-TOF MS | Used for LC-MS analysis nih.gov | nih.gov |
Chiral HPLC for Enantiomeric Excess Verification
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify enantiomers, making it essential for verifying the enantiomeric excess (ee) of chiral compounds like this compound researchgate.netheraldopenaccess.us. Enantiomeric excess is a measure of the optical purity of a chiral substance heraldopenaccess.us.
For this compound, chiral HPLC can be performed using a chiral stationary phase column, such as a Chiralpak IC column . A mobile phase consisting of a mixture like hexane:isopropanol (80:20) can be used to resolve the enantiomers . Detection is often performed using a UV detector, commonly monitored at 254 nm rsc.org. This method allows researchers to confirm high enantiomeric purity, with reported values exceeding 99% ee for this compound .
Chiral HPLC is a preferred method for determining enantiomeric excess due to its high resolution, sensitivity, and specificity heraldopenaccess.us. It can be coupled with various detectors, including UV, fluorescence, Circular Dichroism (CD), or Optical Rotation (OR) detectors, to aid in the qualitative and quantitative analysis of enantiomers heraldopenaccess.us.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, including the synthesis and purification of this compound mdpi.comresearchgate.net. TLC involves separating compounds on a thin layer of stationary phase (typically silica (B1680970) gel) coated on a plate mdpi.com. A small amount of the reaction mixture is spotted on the plate, and a solvent system (mobile phase) is allowed to move up the plate by capillary action mdpi.com. Compounds separate based on their differential partitioning between the stationary and mobile phases, visualized as spots at different retention factors (Rf values) mdpi.com.
For monitoring the synthesis or purification of this compound, TLC can be performed using silica gel plates mdpi.com. An appropriate solvent system, such as ethyl acetate/hexane mixtures, is used as the mobile phase mdpi.com. The spots can be visualized under UV light (e.g., 254 nm) if the compounds are UV-active, or by using staining reagents like ninhydrin (B49086) or vanillin (B372448) solution mdpi.com.
TLC allows chemists to quickly assess the consumption of starting materials, the formation of products, and the presence of impurities throughout a reaction sequence researchgate.net. For this compound purification, monitoring by TLC can help determine the effectiveness of techniques like flash chromatography or recrystallization . A reported Rf value for this compound in a 1:1 EtOAc/hexane system is approximately 0.3 .
Other Characterization Methods
Beyond chromatographic techniques, other analytical methods are crucial for the comprehensive characterization and purity assessment of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the elemental composition of a compound, typically the percentages of carbon, hydrogen, and nitrogen (C, H, N) . This method is used to verify the empirical formula and confirm the stoichiometry of this compound . By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the molecular formula (C₈H₁₆N₂O₄), researchers can confirm the bulk composition and purity of the synthesized compound nih.govsigmaaldrich.com.
Optical Rotation Measurements for Chiral Purity
Optical rotation is a physical property of chiral substances that describes their ability to rotate plane-polarized light heraldopenaccess.uschemimpex.comsigmaaldrich.com. Measuring the optical rotation of a sample of this compound provides information about its chiral purity and the specific enantiomer present (L or D) heraldopenaccess.ussigmaaldrich.comruifuchemical.com. The specific rotation ([α]) is a standardized value that depends on the substance, temperature, wavelength of light, concentration, and solvent used chemimpex.comsigmaaldrich.com.
For this compound, the optical rotation is typically measured at the sodium D line (589 nm) at a specific temperature (e.g., 20°C) and concentration in a defined solvent system chemimpex.comsigmaaldrich.com. For the L-enantiomer, Boc-L-Dap-OH, a specific rotation of [α]²⁰/D +5.5±1° (c=1% in methanol:water 1:1) has been reported sigmaaldrich.comscientificlabs.co.uk. For the D-enantiomer, Boc-D-Dap-OH, a specific rotation of [α]²⁰/D -5.0° to -8.0° (C=1 in MeOH:H₂O=1:1) has been reported ruifuchemical.com. Comparing the measured optical rotation of a sample to the known values for the pure enantiomers helps assess its enantiomeric purity heraldopenaccess.us. Optical rotation measurements can be performed using a polarimeter rsc.org.
| Method | Purpose | Key Information Provided |
| Chiral HPLC | Enantiomeric Excess Verification | Percentage of each enantiomer (ee) |
| TLC | Reaction Monitoring, Purity Assessment | Presence of starting material, product, impurities; Rf values |
| Elemental Analysis | Compositional Verification | Elemental percentages (C, H, N) |
| Optical Rotation Measurement | Chiral Purity Assessment | Specific rotation ([α]) |
Future Research Directions and Translational Perspectives
Exploration of Novel Boc-Dap-OH Derivatives for Enhanced Functionality
Future research will likely focus on synthesizing novel derivatives of this compound with enhanced or tailored functionalities. The presence of the free β-amino group in this compound allows for diverse modifications . For instance, it can be converted to 3-azido-N-Boc-L-alanine acid (Boc-N₃-OH) through a Cu(II)-catalyzed diazo-transfer reaction, providing a handle for click chemistry rsc.org. Another derivative, Boc-Dap(Dnp)-Osu, which incorporates a dinitrophenyl (Dnp) group and an N-hydroxysuccinimide (Osu) ester, is used for incorporating D-amino acids and facilitating conjugation with amines and thiols smolecule.com. Boc-Dap(Alloc)-OH allows for selective Alloc cleavage on-resin using Pd catalysts, which is critical for complex peptide architectures mdpi.com. The exploration of such derivatives aims to introduce specific chemical handles (e.g., azide, alkyne, maleimide) or reporter groups (e.g., fluorophores like FAM or Rhodamine B) acs.org to peptides, enabling advanced bioconjugation, labeling, and the creation of peptidomimetics with improved properties like enhanced stability or targeted delivery chemimpex.comsmolecule.com. Research into novel protecting group strategies orthogonal to the Boc group will also be crucial for synthesizing complex branched or cyclic peptides mdpi.com.
Integration into Advanced Drug Delivery Systems and Nanomedicine
This compound and its derivatives are poised for significant integration into advanced drug delivery systems and nanomedicine. The ability of this compound to form stable conjugates with biomolecules makes it significant in drug delivery systems smolecule.com. Peptide-based nanostructures, including hydrogels, are being extensively investigated as drug delivery systems due to their biocompatibility and biodegradability mdpi.compreprints.org. Incorporating non-canonical amino acids like Dap into peptide sequences can influence self-assembly properties and enzymatic stability, which are crucial for effective drug delivery mdpi.comnih.gov. This compound derivatives can be used to functionalize peptides or other nanomaterials, allowing for targeted delivery of therapeutic agents or imaging agents to specific cells chemimpex.comsmolecule.com. For example, bioconjugation strategies using this compound derivatives can enhance the delivery of drugs or imaging agents chemimpex.com. Future work may involve utilizing this compound in the design of peptide-drug conjugates (PDCs) or in the construction of self-assembling peptide hydrogels with tailored release profiles and improved mechanical strength for applications in tissue engineering and regenerative medicine mdpi.comnih.gov. The use of this compound in creating bioconjugates is a key area of research for enhancing drug delivery efficacy chemimpex.com.
Expanding the Scope of Bioactive Peptide Discovery through this compound Chemistry
The chemistry of this compound is instrumental in expanding the scope of bioactive peptide discovery. As a key building block in peptide synthesis, it facilitates the creation of peptides with enhanced stability and resistance to enzymatic degradation, a valuable characteristic in drug development . This compound is particularly beneficial in solid-phase peptide synthesis (SPPS) for the efficient assembly of complex peptide structures, including disulfide bond mimetics and macrocyclic peptides via triazole bridges rsc.org. Research applications include the synthesis of bioactive peptides for therapeutic purposes chemimpex.com. The incorporation of Dap residues can impact the properties and activity of peptides, as seen in studies on antimicrobial peptides nih.gov. Future research will leverage this compound to synthesize peptide libraries with increased structural diversity and improved pharmacological properties. This includes the design of novel drug candidates and targeted therapies chemimpex.com. The development of peptidomimetics containing non-natural amino acids like Dap is a promising avenue for discovering new therapeutic agents with improved stability, potency, and selectivity researchgate.net.
Computational Chemistry and Molecular Modeling of this compound Containing Peptides
Computational chemistry and molecular modeling play a crucial role in understanding and predicting the behavior of this compound containing peptides. These methods can support the design of Boc-L-Dap(N₃)-OH in drug delivery systems by modeling interactions with target biomolecules . Techniques like docking studies can predict the binding affinity and orientation of peptides containing this compound derivatives to their targets . Molecular dynamics simulations can provide insights into the conformational flexibility, stability, and self-assembly of these peptides in various environments, including physiological conditions nih.gov. Computational studies can also help rationalize structure-activity relationships (SAR) observed in experimental studies of peptides incorporating Dap residues nih.gov. Future research will increasingly utilize computational approaches to design novel this compound-containing peptides with desired structural and functional properties, optimize synthesis routes, and predict their behavior in complex biological systems, thereby accelerating the discovery and development process. Understanding the conformational ensemble of macrocyclic peptides containing modified amino acids like Dap is important for optimizing their potency nih.gov.
Clinical Translational Potential and Challenges
The clinical translational potential of research involving this compound lies primarily in the development of novel peptide-based therapeutics and drug delivery systems. Peptides synthesized using this compound can serve as lead compounds for treating various diseases chemimpex.com. The ability to create stable and targeted bioconjugates opens avenues for developing more effective and less toxic drug delivery systems chemimpex.comsmolecule.com. However, significant challenges remain in translating these findings to clinical applications. Challenges in peptide therapeutics include large-scale production, stability, and delivery nih.gov. While this compound facilitates the synthesis of complex peptides, the cost and scalability of synthesizing modified peptides for clinical use need to be addressed nih.gov. Improving cellular penetration and overcoming potential efflux mechanisms are crucial for the in vivo efficacy of peptide-based drugs and drug delivery systems ucsd.edu. The development of cost-effective and efficient methods for producing high-purity, therapeutically viable peptides at scale is essential nih.gov. Furthermore, rigorous preclinical and clinical studies are required to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound-containing compounds and formulations. Despite these challenges, the versatility of this compound in generating diverse and functionalized peptides positions it as a valuable tool in the ongoing efforts to develop next-generation therapeutics.
Conclusion
Summary of Key Research Contributions of Boc-Dap-OH
This compound, formally known as N-α-Boc-L-2,3-diaminopropionic acid, stands as a pivotal protected derivative of the non-canonical amino acid 2,3-diaminopropionic acid (Dap). Its molecular structure, featuring a tert-butoxycarbonyl (Boc) group selectively protecting the α-amino group while leaving the β-amino group available for functionalization, underpins its versatility in chemical synthesis.
A primary research contribution of this compound lies in its extensive use as a fundamental building block in peptide synthesis. Researchers leverage this compound for the construction of complex peptide architectures, including disulfide bond mimetics and macrocyclic peptides, often formed via triazole bridges. The incorporation of this compound into peptide sequences has been instrumental in synthesizing peptides exhibiting enhanced stability and increased resistance to enzymatic degradation, characteristics particularly valuable in the challenging field of peptide-based drug development, where metabolic stability is crucial.
Beyond peptide synthesis, this compound plays a significant role in bioconjugation strategies. Its ability to form stable conjugates with various biomolecules has made it a key component in the development of drug delivery systems. Furthermore, this compound serves as a reactant in the directed assembly of proteins guided by synthetic molecular recognition motifs. scientificlabs.co.uk, cenmed.com It has been employed in the solid phase synthesis of cyclic peptide analogs demonstrating antibiotic and hemolytic activities. scientificlabs.co.uk, cenmed.com Research has also utilized this compound in the synthesis of modified analogs of HCV protease inhibitors and in the solid phase synthesis of peptidic V1a receptor agonists. scientificlabs.co.uk, cenmed.com Its utility extends to directing peptide assembly at the lipid-water interface. scientificlabs.co.uk, cenmed.com As a monoprotected derivative of DAP, this compound has found application in the synthesis of glucosamine (B1671600) synthase inhibitors and a myosin kinase inhibitor, as well as in the preparation of peptides containing metal complexing groups. scientificlabs.co.uk The strategic placement of the Boc protecting group allows for selective deprotection, enabling the free β-amine to participate in further reactions, such as peptide bond formation, thereby expanding the synthetic possibilities.
Outlook on the Evolving Landscape of Diaminopropionic Acid Chemistry in Academic Research
The field of diaminopropionic acid (Dap) chemistry, in which this compound is a key player, continues to evolve, driven by the unique properties and synthetic utility of this non-proteinogenic amino acid. Dap is recognized for its utility in probing the structure and function of peptides and proteins, particularly in studies involving RNA-binding peptides, where it can help reduce non-specific binding and improve binding affinity and selectivity. organic-chemistry.org Research suggests that diaminopropionic acid could potentially replace or supplement lysine (B10760008) residues in certain contexts, although the structural characteristics of lysine offer distinct advantages in biological systems. nih.gov
A significant advancement in the broader Dap chemistry landscape is the application of genetically encoded 2,3-diaminopropionic acid (DAP) in enzymatic studies. This approach allows for the trapping of transient acyl-enzyme intermediates in hydrolases, providing a powerful method for identifying enzyme substrates through techniques like mass spectrometry and immunoblotting. springernature.com, acs.org This highlights the increasing sophistication in utilizing Dap and its derivatives to understand complex biological mechanisms.
Furthermore, the synthesis and investigation of novel 2,3-diaminopropionic acid-based molecules are ongoing, with promising results in the development of inhibitors for the formation of Advanced Glycation End-products (AGE) and Advanced Lipid peroxidation End-products (ALE). rsc.org The development of efficient synthetic routes for orthogonally protected Dap derivatives, such as those featuring both Fmoc and Boc groups, remains an active area of research, crucial for the synthesis of more complex peptide structures. mdpi.com
Exploration into the biosynthesis of poly(L-diaminopropionic acid) (PDAP) in microorganisms points towards the potential discovery of new homopoly(amino acid)s with novel properties. researchgate.net The integration of noncanonical amino acids like diaminopropionic acid into proteins through genetic code expansion (GCE) represents a substantial stride in the study of protein structure, function, and interactions, particularly for challenging targets like membrane proteins. acs.org The continuous development of robust methods for incorporating noncanonical amino acids is expanding the repertoire of tools available for multidisciplinary biochemical and biophysical investigations. acs.org The synthetic methodologies for producing Dap and its protected forms, including this compound, are also subject to ongoing refinement, with efforts focused on developing more economical and efficient processes. organic-chemistry.org, mdpi.com
The ongoing research into the synthesis, properties, and applications of this compound and other diaminopropionic acid derivatives underscores the enduring importance of this class of compounds in advancing chemical biology, peptide science, and the development of novel therapeutic and diagnostic agents.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-Dap-OH with high yield and purity?
- Methodological Answer :
- Protection Strategy : Use tert-butyloxycarbonyl (Boc) to protect the α-amine of Dap (diaminopropionic acid) under anhydrous conditions, typically employing di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization in ethyl acetate/hexane mixtures to isolate the product. Monitor purity via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
- Characterization : Validate structure using - and -NMR (e.g., Boc group signals at δ 1.4 ppm for tert-butyl), HPLC (≥95% purity), and mass spectrometry (expected [M+H] at m/z 247.2) .
Q. Which analytical techniques are essential for confirming the identity of this compound?
- Methodological Answer :
- Primary Tools :
- NMR Spectroscopy : Identify Boc group protons (δ 1.4 ppm) and carboxylic acid (-OH) protons (broad signal at δ 10–12 ppm).
- HPLC : Use a C18 column with UV detection at 214 nm; retention time ~8.2 min in 0.1% TFA/ACN gradient .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peaks .
- Secondary Validation : Elemental analysis (C, H, N) to confirm stoichiometry and melting point determination (e.g., 158–160°C) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf life. For this compound, decomposition is typically negligible below 25°C .
Advanced Research Questions
Q. What strategies mitigate racemization of this compound during peptide coupling reactions?
- Methodological Answer :
- Coupling Agents : Use HATU or COMU instead of DCC to minimize base-induced racemization. Maintain reaction temperatures ≤0°C .
- Solvent Optimization : Polar aprotic solvents (DMF, NMP) reduce side reactions. Additives like HOAt (1-hydroxy-7-azabenzotriazole) enhance coupling efficiency .
- Racemization Assay : Perform Marfey’s analysis post-coupling to quantify D/L isomer ratios .
Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Controlled Experiments : Systematically vary solvent systems (e.g., DMF, DMSO, water/ACN mixtures) and measure solubility via gravimetric analysis.
- Molecular Dynamics (MD) Simulations : Model solvent interactions to identify hydrogen-bonding patterns affecting solubility .
- Cross-Validation : Compare results with published datasets (e.g., PubChem, Reaxys) to identify outliers .
Q. What computational methods predict this compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection (e.g., using TFA) and amide bond formation. Focus on transition states and charge distribution .
- Machine Learning (ML) : Train models on existing SPPS datasets to optimize coupling efficiency and predict side reactions .
Q. How should researchers design experiments to address conflicting reports on this compound’s compatibility with Fmoc-based strategies?
- Methodological Answer :
- Comparative Studies : Parallel synthesis using Boc- and Fmoc-Dap-OH under identical conditions (e.g., resin type, coupling agents).
- Side Reaction Profiling : Use LC-MS to detect β-elimination or diketopiperazine formation in Fmoc-based protocols .
- Literature Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Methodological Considerations for Data Analysis
- Reproducibility : Document reaction parameters (e.g., equivalents, temperature, solvent purity) in alignment with Beilstein Journal guidelines .
- Data Contradictions : Use triangulation (e.g., NMR, HPLC, MS) to validate unexpected results. Reference open-access datasets (e.g., Zenodo) for transparency .
- Ethical Data Management : Archive raw spectra and chromatograms in FAIR-compliant repositories (e.g., Chemotion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
